8,11,14-Eicosatriynoic Acid

Description

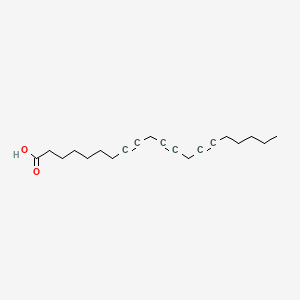

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

icosa-8,11,14-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLIWTBTVOPGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 8,11,14-Eicosatriynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8,11,14-Eicosatriynoic Acid (8,11,14-ETI) is a polyunsaturated fatty acid analogue that acts as a potent inhibitor of eicosanoid biosynthesis. Its primary mechanism of action involves the targeted inhibition of key enzymes within the arachidonic acid cascade, namely cyclooxygenase (COX) and various lipoxygenases (LOX). By blocking these enzymatic pathways, 8,11,14-ETI effectively curtails the production of pro-inflammatory and signaling molecules such as prostaglandins and leukotrienes. This targeted inhibition makes it a valuable tool for studying the roles of these signaling lipids in a variety of physiological and pathological processes, and a potential lead compound for the development of novel anti-inflammatory and anti-cancer therapeutics. This guide provides a comprehensive overview of the mechanism of action of 8,11,14-ETI, including its effects on enzyme kinetics, cellular signaling pathways, and detailed experimental protocols for its study.

Core Mechanism of Action: Inhibition of Eicosanoid Biosynthesis

This compound's principal mechanism of action is the inhibition of enzymes involved in the metabolism of arachidonic acid, thereby reducing the synthesis of prostaglandins and leukotrienes.[1][2]

Inhibition of Cyclooxygenase (COX)

8,11,14-ETI has been demonstrated to inhibit cyclooxygenase, the key enzyme in the biosynthesis of prostaglandins. The inhibitory effect has been quantified with a half-maximal inhibitory concentration (IC50) of 14 µM.[3] This inhibition reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes.

Inhibition of Lipoxygenases (LOX)

8,11,14-ETI exhibits a more potent inhibitory effect on specific lipoxygenase enzymes. It is a strong inhibitor of human 12-lipoxygenase (12-LOX) with an IC50 value of 0.46 µM.[3] Additionally, it inhibits 5-lipoxygenase (5-LOX) with an IC50 of 25 µM.[3] The inhibition of these LOX enzymes blocks the production of hydroxyeicosatetraenoic acids (HETEs) and leukotrienes, which are potent mediators of inflammation and allergic responses.

Quantitative Data on Enzyme Inhibition

The inhibitory potency of this compound against key enzymes in the eicosanoid pathway has been determined in various studies. The following table summarizes the available quantitative data.

| Enzyme Target | IC50 Value (µM) | Source |

| Cyclooxygenase (COX) | 14 | --INVALID-LINK--[1] |

| Human 12-Lipoxygenase (12-LOX) | 0.46 | --INVALID-LINK--[2] |

| 5-Lipoxygenase (5-LOX) | 25 | --INVALID-LINK--[4] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) actions | 10 | --INVALID-LINK--[4] |

Signaling Pathways Modulated by this compound

The inhibition of COX and LOX enzymes by 8,11,14-ETI leads to the downregulation of downstream signaling pathways that are dependent on their enzymatic products.

Arachidonic Acid Cascade Inhibition

The primary signaling pathway affected is the arachidonic acid cascade. By blocking COX and LOX, 8,11,14-ETI prevents the formation of a wide array of bioactive lipids.

References

- 1. Inhibition of prostaglandin biosynthesis by triynoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of platelet arachidonic acid 12-lipoxygenase by acetylenic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CYCLOOXYGENASE-2 CATALYSIS AND INHIBITION IN LIPID BILAYER NANODISCS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of leukotriene formation by various acetylenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8,11,14-Eicosatriynoic Acid: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatriynoic Acid (8,11,14-ETI) is a synthetic polyunsaturated fatty acid analogue that has played a pivotal role in the study of eicosanoid biology. As a potent inhibitor of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX), 8,11,14-ETI has been instrumental in elucidating the physiological and pathological roles of prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of 8,11,14-ETI, intended for researchers, scientists, and professionals in the field of drug development. Detailed experimental protocols for its synthesis and for assessing its inhibitory activity are provided, alongside a summary of its quantitative inhibitory data and visualizations of its mechanism of action within cellular signaling pathways.

Discovery and Significance

The discovery of this compound was reported in 1976 by Goetz, Sprecher, Cornwell, and Panganamala.[1] Their research focused on the effects of a series of acetylenic fatty acids on prostaglandin biosynthesis. They found that this compound was a particularly potent inhibitor of prostaglandin synthesis in microsomes from bovine seminal vesicles.[1] This discovery provided the scientific community with a valuable chemical tool to probe the intricate pathways of arachidonic acid metabolism. Subsequent studies further established its inhibitory effects on various lipoxygenases, solidifying its importance in eicosanoid research.[2]

The significance of 8,11,14-ETI lies in its ability to selectively block the production of pro-inflammatory and physiologically active lipids. This has allowed for a deeper understanding of the roles of prostaglandins and leukotrienes in a wide array of biological processes, including inflammation, platelet aggregation, and anaphylaxis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [3] |

| Molecular Weight | 300.4 g/mol | [3] |

| CAS Number | 34262-64-1 | [3] |

| Appearance | Crystalline solid | |

| IUPAC Name | icosa-8,11,14-triynoic acid | [4] |

| Synonyms | 8,11,14-ETI, this compound | [3] |

Chemical Synthesis

While the seminal paper by Goetz et al. (1976) mentions the synthesis of this compound, a detailed, step-by-step protocol is not provided.[1] However, based on general methods for the synthesis of polyynoic fatty acids, a plausible synthetic route can be outlined. The synthesis of acetylenic analogues of fatty acids typically involves the coupling of smaller, functionalized acetylenic fragments.

A general approach to synthesizing polyacetylenic fatty acids involves the Cadiot-Chodkiewicz coupling or similar cross-coupling reactions to link terminal alkynes with haloalkynes, followed by functional group manipulations to introduce the carboxylic acid moiety.

Illustrative Synthetic Scheme (Hypothetical Protocol)

The following represents a generalized, hypothetical protocol for the synthesis of this compound, constructed from established methods for synthesizing similar polyacetylenic fatty acids.

Caption: A generalized workflow for the hypothetical synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.

Inhibition of Cyclooxygenase (COX)

8,11,14-ETI is a known inhibitor of both COX-1 and COX-2, the two major isoforms of cyclooxygenase. By blocking the activity of these enzymes, it prevents the formation of the prostaglandin endoperoxide precursor, PGH₂, and subsequently all downstream prostaglandins and thromboxanes.

Inhibition of Lipoxygenases (LOX)

This compound also demonstrates significant inhibitory activity against various lipoxygenases, including 5-LOX, 12-LOX, and 15-LOX. This inhibition prevents the formation of hydroperoxyeicosatetraenoic acids (HPETEs), the initial step in the biosynthesis of leukotrienes and lipoxins.

Quantitative Inhibitory Data

The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of this compound against various enzymes.

| Enzyme | IC₅₀ (μM) | Reference |

| Cyclooxygenase (ovine) | 14 | [3] |

| 5-Lipoxygenase (human) | 25 | [3] |

| 12-Lipoxygenase (human platelet) | 0.46 | [3] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) actions | 10 | [3] |

Signaling Pathway Visualization

The following diagrams illustrate the points of inhibition by this compound in the arachidonic acid metabolic pathways.

Caption: Inhibition of the cyclooxygenase pathway by this compound.

Caption: Inhibition of the lipoxygenase pathway by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

General Protocol for Cyclooxygenase (COX) Inhibition Assay

This protocol is a generalized procedure based on commonly used methods for assessing COX inhibition.

Caption: A typical workflow for a cyclooxygenase (COX) inhibition assay.

Materials:

-

Purified COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, epinephrine)

-

Reaction termination solution (e.g., 1 M HCl)

-

Detection reagents (e.g., ELISA kit for PGE₂)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

In a reaction tube, add the assay buffer, cofactors, and the desired concentration of 8,11,14-ETI.

-

Add the purified COX enzyme to the mixture and pre-incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a known concentration of arachidonic acid.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Terminate the reaction by adding the termination solution.

-

Quantify the amount of a specific prostaglandin (e.g., PGE₂) produced using a suitable analytical method.

-

Run parallel control experiments without the inhibitor.

-

Calculate the percentage of inhibition for each concentration of 8,11,14-ETI and determine the IC₅₀ value.

General Protocol for Lipoxygenase (LOX) Inhibition Assay

This protocol is a generalized procedure based on common spectrophotometric methods for assessing LOX inhibition.

Caption: A typical workflow for a lipoxygenase (LOX) inhibition assay.

Materials:

-

Purified lipoxygenase (e.g., soybean 15-LOX, human 5-LOX or 12-LOX)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound (inhibitor)

-

Assay Buffer (e.g., 0.1 M borate buffer, pH 9.0)

-

Spectrophotometer capable of measuring absorbance at 234 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

In a quartz cuvette, add the assay buffer and the desired concentration of 8,11,14-ETI.

-

Add the purified LOX enzyme to the cuvette and incubate for a short period (e.g., 5 minutes) at room temperature.

-

Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

-

Immediately begin monitoring the change in absorbance at 234 nm over time. The formation of the hydroperoxy fatty acid product results in an increase in absorbance due to the conjugated diene system.

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Run parallel control experiments without the inhibitor.

-

Calculate the percentage of inhibition for each concentration of 8,11,14-ETI and determine the IC₅₀ value.

Conclusion

This compound remains a cornerstone tool for researchers in the field of eicosanoid biology. Its potent and relatively broad-spectrum inhibitory activity against both cyclooxygenases and lipoxygenases has been invaluable in dissecting the complex roles of prostaglandins and leukotrienes in health and disease. This technical guide has provided a comprehensive overview of its discovery, a plausible synthetic strategy, its mechanism of action with quantitative data, and detailed experimental protocols for its evaluation. As research into the intricate signaling networks of lipid mediators continues, the utility of well-characterized inhibitors like 8,11,14-ETI will undoubtedly persist, aiding in the discovery and development of novel therapeutic agents targeting the arachidonic acid cascade.

References

An In-depth Technical Guide to 8,11,14-Eicosatriynoic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,11,14-Eicosatriynoic Acid (ETYA) is a polyunsaturated fatty acid analogue characterized by the presence of three triple bonds. It is a valuable tool in biomedical research, primarily known for its role as a non-specific inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. By blocking these key enzymes in the arachidonic acid cascade, ETYA effectively curtails the production of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and its application in experimental research.

Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₈O₂ | [1] |

| Molecular Weight | 300.4 g/mol | [1] |

| CAS Number | 34262-64-1 | [2] |

| Appearance | Crystalline solid | - |

| Purity | ≥98% | - |

| Solubility | ||

| DMF | 100 mg/mL | |

| DMSO | 100 mg/mL | |

| Ethanol | 100 mg/mL | |

| 0.15 M Tris-HCl (pH 8.5) | 1 mg/mL | |

| PBS (pH 7.2) | 0.15 mg/mL | |

| Storage | Store at -20°C |

Note: Specific melting point and density values for this compound are not consistently reported in publicly available literature.

Biological Activity and Mechanism of Action

The primary biological significance of this compound lies in its ability to inhibit the enzymatic activity of both cyclooxygenases (COX-1 and COX-2) and various lipoxygenases (LOX). These enzymes are critical for the conversion of arachidonic acid into a wide array of signaling molecules known as eicosanoids.

Table 2: Inhibitory Activity of this compound

| Target Enzyme | IC₅₀ Value |

| Cyclooxygenase (COX) | 14 µM |

| 5-Lipoxygenase (5-LOX) | 25 µM |

| 12-Lipoxygenase (12-LOX) | 0.46 µM |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

By inhibiting these enzymes, ETYA effectively blocks the synthesis of prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation, pain, fever, and platelet aggregation. This makes ETYA a valuable research tool for studying the physiological and pathological roles of these eicosanoids.

Signaling Pathway Inhibition

The metabolic cascade of arachidonic acid is a central pathway in inflammatory responses. This compound acts as an antagonist at the initial steps of this cascade.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on cyclooxygenase and lipoxygenase. These should be optimized for specific experimental conditions.

Cyclooxygenase (COX) Inhibition Assay

This protocol provides a framework for determining the IC₅₀ value of an inhibitor for COX-1 and COX-2.

Lipoxygenase (LOX) Inhibition Assay

This protocol outlines a general procedure for measuring the inhibition of lipoxygenase activity.

Synthesis

Applications in Research

Due to its inhibitory effects on eicosanoid biosynthesis, this compound is a valuable pharmacological tool for:

-

Investigating the role of prostaglandins and leukotrienes in various physiological and pathological processes, including inflammation, immunology, cancer biology, and cardiovascular disease.

-

Validating new targets within the arachidonic acid cascade for the development of novel anti-inflammatory drugs.

-

Serving as a reference compound in screening assays for the discovery of new COX and LOX inhibitors.

Conclusion

This compound is a potent, non-specific inhibitor of the cyclooxygenase and lipoxygenase pathways. Its well-defined chemical properties and biological activity make it an indispensable tool for researchers in various fields. This guide provides a foundational understanding of its characteristics and a practical framework for its use in experimental settings. Further research may focus on elucidating more specific physical properties and developing detailed, publicly available synthesis protocols to enhance its accessibility and application in the scientific community.

References

An In-depth Technical Guide on 8,11,14-Eicosatriynoic Acid as a Biosynthetic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatriynoic acid (ETI) is a polyunsaturated fatty acid analogue that serves as a potent inhibitor of key enzymes in the arachidonic acid (AA) cascade. By targeting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, ETI effectively blocks the biosynthesis of prostaglandins and leukotrienes, respectively.[1][2] These eicosanoid signaling molecules are deeply implicated in a wide array of physiological and pathological processes, including inflammation, immune responses, and platelet aggregation.[3] This technical guide provides a comprehensive overview of ETI, its mechanism of action, experimental protocols for its study, and its application as a tool in biomedical research and drug development.

Mechanism of Action

ETI exerts its inhibitory effects by acting as a competitive and irreversible inhibitor of both COX and LOX enzymes. Its triple bonds in place of the cis double bonds of arachidonic acid allow it to bind to the active sites of these enzymes. This binding prevents the natural substrate, arachidonic acid, from being converted into its downstream inflammatory mediators.

Inhibition of Cyclooxygenase (COX)

ETI is an inhibitor of the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, thromboxanes, and prostacyclins.[4] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation. ETI has been shown to inhibit the overall activity of cyclooxygenase, thereby reducing the production of prostaglandins.[4]

Inhibition of Lipoxygenase (LOX)

The lipoxygenase (LOX) pathway is responsible for the production of leukotrienes and lipoxins. ETI demonstrates potent inhibition of various LOX isoforms, including 5-lipoxygenase (5-LO) and 12-lipoxygenase (12-LO).[2] By blocking these enzymes, ETI curtails the production of leukotrienes, which are powerful mediators of inflammation and allergic reactions.

Quantitative Inhibition Data

The inhibitory potency of this compound against key enzymes of the arachidonic acid cascade has been quantified in numerous studies. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

| Enzyme Target | IC50 Value (µM) | Source |

| Cyclooxygenase (COX) | 14 | [2][4] |

| 5-Lipoxygenase (5-LO) | 25 | [2] |

| Human 12-Lipoxygenase (12-LO) | 0.46 | [2] |

| Target | IC50 Value (µM) | Source |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) | 10 | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the arachidonic acid cascade and a general workflow for assessing the inhibitory activity of compounds like ETI.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound on cyclooxygenase and lipoxygenase. Specific parameters may require optimization based on the enzyme source and experimental setup.

Cyclooxygenase (COX) Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay.[5]

Materials:

-

COX-1 or COX-2 enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

This compound (ETI) dissolved in a suitable solvent (e.g., DMSO)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add various concentrations of ETI or vehicle control to the respective wells.

-

Incubate the plate for a predetermined time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.

-

Immediately monitor the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.

-

The rate of change in absorbance is proportional to the COX activity.

-

Calculate the percentage of inhibition for each ETI concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ETI concentration.

Lipoxygenase (LOX) Inhibition Assay

This protocol is based on a spectrophotometric method that measures the formation of hydroperoxides.[6]

Materials:

-

Lipoxygenase enzyme (e.g., 5-LOX, 12-LOX)

-

Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Linoleic acid or arachidonic acid (substrate)

-

This compound (ETI) dissolved in a suitable solvent (e.g., ethanol)

-

UV-transparent 96-well plate or cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

In a UV-transparent plate or cuvette, prepare a reaction mixture containing the assay buffer and the lipoxygenase enzyme.

-

Add various concentrations of ETI or vehicle control to the reaction mixture.

-

Incubate for a specific duration (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).

-

Monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes (hydroperoxides), for a set period (e.g., 6 minutes).

-

The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.

-

Calculate the percentage of inhibition for each ETI concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the ETI concentration.

Applications in Research and Drug Development

As a dual inhibitor of both the COX and LOX pathways, this compound is a valuable tool for:

-

Elucidating Inflammatory Pathways: By simultaneously blocking the production of prostaglandins and leukotrienes, researchers can investigate the relative contributions of these mediator families to various inflammatory processes.

-

Target Validation: ETI can be used in cellular and animal models to validate the therapeutic potential of targeting the arachidonic acid cascade for specific diseases.

-

Lead Compound for Drug Discovery: The structural backbone of ETI can serve as a starting point for the design and synthesis of novel, more potent, and selective dual COX/LOX inhibitors with improved pharmacokinetic properties for therapeutic use.[7]

Conclusion

This compound is a well-characterized and potent inhibitor of prostaglandin and leukotriene biosynthesis. Its ability to target both the cyclooxygenase and lipoxygenase pathways makes it an invaluable research tool for dissecting the complexities of the arachidonic acid cascade. The experimental protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to utilize ETI effectively in their research endeavors aimed at understanding and modulating inflammatory and other eicosanoid-driven pathologies.

References

- 1. 3.1. In Vitro Cyclooxygenase Inhibitor Assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Choosing color palettes for scientific figures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using Color Effectively in Scientific Figures - Blog - SayoStudio [sayostudio.com]

- 5. academicjournals.org [academicjournals.org]

- 6. Lipoxygenase activity determination [protocols.io]

- 7. ascb.org [ascb.org]

A Technical Guide to 8,11,14-Eicosatriynoic Acid: An Inhibitor of Eicosanoid Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatriynoic acid (CAS Number: 34262-64-1) is a polyunsaturated fatty acid analogue that serves as a potent tool in the study of eicosanoid signaling pathways.[1] As an inhibitor of key enzymes involved in the biosynthesis of prostaglandins and leukotrienes, it is widely utilized in biochemical and pharmacological research to investigate the roles of these lipid mediators in various physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and experimental applications, with a focus on detailed methodologies for researchers in the field.

Chemical and Physical Properties

This compound is characterized by a 20-carbon chain with three triple bonds. Its key properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 34262-64-1 | [2] |

| Synonyms | 8,11,14-ETI, FA 20:6, 8,11,14-Icosatriynoic acid | [2][3] |

| Molecular Formula | C₂₀H₂₈O₂ | [2][4] |

| Molecular Weight | 300.4 g/mol | [2][4] |

| Appearance | Crystalline solid | [2] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml | [2] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of enzymes in the arachidonic acid cascade. Specifically, it targets cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins and leukotrienes, respectively.[2][3]

The inhibitory concentrations (IC₅₀) for key enzymes are provided in the table below:

| Enzyme Target | IC₅₀ Value | Reference(s) |

| Cyclooxygenase (COX) | 14 µM | [2][3] |

| Human 12-Lipoxygenase (12-LO) | 0.46 µM | [2][3] |

| 5-Lipoxygenase (5-LO) | 25 µM | [2][3] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) Actions | 10 µM | [2] |

The following diagram illustrates the points of inhibition by this compound in the arachidonic acid signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from standard radiochemical assays for measuring COX activity.

Materials:

-

This compound (test inhibitor)

-

Arachidonic acid, [1-¹⁴C]-labeled

-

COX-1 or COX-2 enzyme preparation

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Indomethacin (positive control)

-

Scintillation cocktail and vials

-

Thin-layer chromatography (TLC) plates and developing solvent

Procedure:

-

Prepare stock solutions of this compound and indomethacin in an appropriate solvent (e.g., DMSO).

-

In a reaction tube, combine the reaction buffer, enzyme preparation, and either the test inhibitor at various concentrations or the vehicle control.

-

Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

-

Initiate the reaction by adding [1-¹⁴C]-arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying the mixture.

-

Extract the radioactive products by vortexing and centrifugation.

-

Spot the organic phase onto a TLC plate and develop the chromatogram to separate the substrate from the prostaglandin products.

-

Visualize the radioactive spots using a phosphorimager or by scraping the corresponding silica gel sections into scintillation vials.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

In Vitro Lipoxygenase (LOX) Inhibition Assay

This protocol describes a common spectrophotometric method for assessing LOX inhibition.

Materials:

-

This compound (test inhibitor)

-

Arachidonic acid (substrate)

-

5-LO or 12-LO enzyme preparation

-

Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent.

-

In a quartz cuvette, mix the reaction buffer, enzyme preparation, and the test inhibitor at various concentrations or the vehicle control.

-

Pre-incubate the mixture at room temperature for a defined period.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately monitor the change in absorbance at a specific wavelength (e.g., 234 nm for the formation of conjugated dienes) over time.

-

Calculate the initial reaction rate from the linear portion of the absorbance curve.

-

Determine the percentage of inhibition for each inhibitor concentration and calculate the IC₅₀ value.

Platelet Aggregation Assay

This protocol outlines the use of this compound in studying arachidonic acid-induced platelet aggregation.

Materials:

-

This compound

-

Human platelet-rich plasma (PRP)

-

Arachidonic acid (aggregating agent)

-

Saline solution

-

Platelet aggregometer

Procedure:

-

Prepare PRP from fresh human blood by centrifugation.

-

Adjust the platelet count in the PRP as needed.

-

Pre-incubate a sample of PRP with a known concentration of this compound or vehicle control at 37°C with stirring in the aggregometer.

-

After the pre-incubation period, add arachidonic acid to induce platelet aggregation.

-

Record the change in light transmittance through the PRP sample over time, which corresponds to the degree of platelet aggregation.

-

Compare the aggregation curve of the inhibitor-treated sample to the control to determine the extent of inhibition.

Experimental Workflow and Visualization

A typical experimental workflow for evaluating the inhibitory activity of this compound is depicted below.

References

Methodological & Application

Application Notes and Protocols for 8,11,14-Eicosatriynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatriynoic Acid (ETYA) is a polyunsaturated fatty acid analogue that serves as a valuable tool in the study of eicosanoid signaling pathways. It is a potent inhibitor of both cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical for the biosynthesis of prostaglandins and leukotrienes, respectively.[1] These lipid mediators are deeply involved in a myriad of physiological and pathological processes, including inflammation, immunity, cardiovascular function, and cancer. The ability of this compound to block these pathways makes it an essential pharmacological agent for elucidating the roles of eicosanoids in various biological systems and for the development of novel therapeutic agents targeting these pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₈O₂ | [2] |

| Molecular Weight | 300.4 g/mol | [2] |

| CAS Number | 34262-64-1 | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 100 mg/ml, DMSO: 100 mg/ml, Ethanol: 100 mg/ml, 0.15 M Tris-HCl (pH 8.5): 1 mg/ml, PBS (pH 7.2): 0.15 mg/ml | [1] |

| Storage | -20°C | [1] |

Quantitative Data: Inhibitory Activity

This compound exhibits potent inhibitory activity against key enzymes in the eicosanoid biosynthesis pathway. The following table summarizes its reported IC₅₀ values.

| Target Enzyme | IC₅₀ Value (µM) | Reference |

| Cyclooxygenase (COX) | 14 | [1] |

| 5-Lipoxygenase (5-LO) | 25 | [1] |

| Human 12-Lipoxygenase (12-LO) | 0.46 | [1] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) Actions | 10 | [1] |

Signaling Pathways

This compound exerts its biological effects by inhibiting the enzymatic activity of cyclooxygenases and lipoxygenases, thereby blocking the production of downstream signaling molecules such as prostaglandins and leukotrienes.

Figure 1: Simplified diagram of the eicosanoid signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol is adapted from commercially available COX activity assay kits and can be used to determine the inhibitory effect of this compound on COX-1 and COX-2.

Materials:

-

COX-1 or COX-2 enzyme

-

Heme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

Colorimetric or fluorometric probe (e.g., TMPD)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).

-

Prepare a series of dilutions of the inhibitor in Assay Buffer.

-

Prepare the COX enzyme solution by diluting the enzyme and heme in cold Assay Buffer.

-

Prepare the arachidonic acid substrate solution in Assay Buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add the following in order:

-

150 µL of Assay Buffer

-

10 µL of Heme

-

10 µL of COX enzyme solution

-

10 µL of the inhibitor solution (or vehicle for control)

-

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately add 10 µL of the colorimetric/fluorometric probe.

-

Read the absorbance or fluorescence at the appropriate wavelength using a microplate reader at multiple time points (e.g., every minute for 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the reaction rate against the inhibitor concentration to determine the IC₅₀ value.

-

In Vitro Lipoxygenase (LOX) Activity Assay

This protocol is based on commercially available lipoxygenase inhibitor screening kits.

Materials:

-

Lipoxygenase enzyme (e.g., 5-LOX, 12-LOX)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Arachidonic Acid or Linoleic Acid (substrate)

-

This compound (test inhibitor)

-

Fluorometric probe

-

96-well microplate (black, clear bottom)

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution and serial dilutions of this compound in a suitable solvent.

-

Prepare the LOX enzyme solution in cold Assay Buffer.

-

Prepare the substrate solution in Assay Buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add:

-

50 µL of Assay Buffer

-

20 µL of inhibitor solution (or vehicle)

-

20 µL of LOX enzyme solution

-

-

Incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding 10 µL of the substrate solution.

-

Immediately read the fluorescence in kinetic mode for 10-20 minutes at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the reaction velocity for each inhibitor concentration.

-

Plot the velocity against the inhibitor concentration to calculate the IC₅₀ value.

-

Platelet Aggregation Assay

This protocol is a modification of standard platelet aggregation assays to assess the effect of this compound.

Materials:

-

Freshly drawn human blood in sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Arachidonic acid (aggregating agent)

-

This compound

-

Saline solution

-

Platelet aggregometer

Procedure:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Assay Protocol:

-

Pre-warm PRP aliquots to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

To a cuvette containing a stir bar and pre-warmed PRP, add the desired concentration of this compound or vehicle.

-

Incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Initiate aggregation by adding a sub-maximal concentration of arachidonic acid.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Measure the maximum aggregation percentage for each condition.

-

Compare the aggregation in the presence of this compound to the control to determine its inhibitory effect.

-

Experimental Workflows

Figure 2: General experimental workflows for studying the effects of this compound.

Disclaimer

This document is intended for research purposes only and is not for human or veterinary use. The experimental protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for 8,11,14-Eicosatriynoic Acid in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatriynoic Acid (ETYA) is a valuable research tool for investigating the roles of arachidonic acid metabolism in various physiological and pathological processes. As a polyunsaturated fatty acid analog, ETYA serves as a potent inhibitor of key enzymes involved in eicosanoid biosynthesis, including cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This makes it an essential compound for studying inflammation, cancer, and other diseases where these pathways are dysregulated. These application notes provide detailed protocols for utilizing this compound in common cell culture assays to assess its effects on cell viability, apoptosis, and enzyme activity.

Mechanism of Action

This compound is an analog of arachidonic acid and acts as a competitive inhibitor of enzymes that metabolize it.[3] By blocking the activity of COX and LOX enzymes, ETYA prevents the production of downstream signaling molecules such as prostaglandins and leukotrienes.[1][2] These eicosanoids are critical mediators of inflammation, cell proliferation, and survival. The inhibitory action of ETYA allows researchers to dissect the contribution of these pathways to specific cellular responses.

Data Presentation

The inhibitory activity of this compound against key enzymes in the arachidonic acid pathway is summarized below. These values are critical for determining the appropriate concentration range for cell-based assays.

| Target Enzyme | IC50 Value (µM) |

| Cyclooxygenase (COX) | 14[1][2] |

| 5-Lipoxygenase (5-LOX) | 25[1][2] |

| 12-Lipoxygenase (12-LOX) | 0.46[1][2] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) actions | 10[2] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 1-100 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis and necrosis in cells treated with this compound, analyzed by flow cytometry.

Materials:

-

This compound

-

Cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10-50 µM) for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Adherent cells can be detached using trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cyclooxygenase (COX) Activity Assay

This protocol provides a general method to determine the inhibitory effect of this compound on COX activity. Commercial kits are widely available and their specific instructions should be followed.

Materials:

-

This compound

-

COX-1 or COX-2 enzyme

-

Arachidonic Acid (substrate)

-

Assay buffer

-

COX inhibitor screening kit (e.g., fluorometric or colorimetric)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the kit's instructions.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Enzyme Reaction: In a 96-well plate, add the assay buffer, the COX enzyme, and the different concentrations of this compound or a known COX inhibitor (positive control).

-

Pre-incubation: Pre-incubate the plate according to the kit's protocol to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: Measure the signal (fluorescence or absorbance) at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

Lipoxygenase (LOX) Activity Assay

This protocol describes a general method to assess the inhibitory effect of this compound on LOX activity.

Materials:

-

This compound

-

5-LOX or 12-LOX enzyme

-

Arachidonic Acid or Linoleic Acid (substrate)

-

Assay buffer

-

LOX inhibitor screening kit

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare all reagents as specified in the assay kit manual.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Reaction: To a cuvette or 96-well plate, add the assay buffer, the LOX enzyme, and the desired concentration of this compound or a known LOX inhibitor.

-

Pre-incubation: Incubate the mixture for a specified time at room temperature.

-

Initiate Reaction: Add the substrate (arachidonic acid or linoleic acid) to start the reaction.

-

Detection: Monitor the change in absorbance at 234 nm, which corresponds to the formation of the hydroperoxy fatty acid product.

-

Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.

Visualizations

Caption: Inhibition of Arachidonic Acid Metabolism by ETYA.

Caption: MTT Cell Viability Assay Workflow.

Caption: Annexin V Apoptosis Assay Workflow.

References

Application Notes and Protocols: 8,11,14-Eicosatriynoic Acid as a Cyclooxygenase (COX) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatriynoic Acid (ETYA) is a polyunsaturated fatty acid analogue that serves as an important tool in the study of eicosanoid biosynthesis. It is a known inhibitor of both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, making it a valuable compound for investigating the roles of these enzymes in various physiological and pathological processes. This document provides detailed application notes and protocols for the use of this compound as a cyclooxygenase inhibitor in in vitro assays.

The cyclooxygenase enzymes, COX-1 and COX-2, are key players in the conversion of arachidonic acid to prostaglandins, which are lipid mediators involved in inflammation, pain, fever, and platelet aggregation.[1] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation.[1] The ability to inhibit these enzymes is the basis for the therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the inhibitory profile of compounds like ETYA against COX isoforms is crucial for the development of new therapeutic agents.

Data Presentation

The inhibitory activity of this compound and other common COX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following table summarizes the available IC50 data. It is important to note that the specific IC50 value for this compound against COX-1 and COX-2 individually is not consistently reported in the readily available scientific literature. The provided value represents inhibition of total cyclooxygenase activity.[2]

| Compound | Target Enzyme(s) | IC50 Value | Reference(s) |

| This compound | Cyclooxygenase (Total) | 14 µM | [2] |

| Celecoxib | COX-2 | 0.04 µM | [3] |

| Celecoxib | COX-1 | 15 µM | [3] |

| Ibuprofen | COX-1 | 13 µM | [4] |

| Ibuprofen | COX-2 | 370 µM | [4] |

| Indomethacin | COX-1 | 0.063 µM | [5] |

| Indomethacin | COX-2 | 0.48 µM | [5] |

| Aspirin | COX-1 | 3.57 µM | [5] |

| Aspirin | COX-2 | 29.3 µM | [5] |

Signaling Pathways and Experimental Workflow

To effectively utilize this compound in research, it is essential to understand the biochemical pathway it inhibits and the general workflow of an inhibitor assay.

Figure 1: Simplified diagram of the cyclooxygenase (COX) signaling pathway and the inhibitory action of this compound.

The experimental workflow for a typical in vitro COX inhibitor assay involves several key steps, from preparation of reagents to data analysis.

Figure 2: General experimental workflow for a cyclooxygenase (COX) inhibitor assay.

Experimental Protocols

Below are detailed protocols for two common types of in vitro COX inhibitor assays. These can be adapted for use with this compound.

Protocol 1: Fluorometric COX Inhibitor Screening Assay

This protocol is based on the detection of the peroxidase activity of COX, which generates a fluorescent product.

Materials:

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

COX-1 or COX-2 enzyme (human recombinant or ovine)

-

Heme (cofactor)

-

Fluorometric probe (e.g., Amplex™ Red)

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

DMSO (for dissolving inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation ~535 nm, Emission ~590 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Create a series of dilutions at 10-fold the final desired concentrations in COX Assay Buffer.

-

Dilute COX-1 or COX-2 enzyme to the working concentration as recommended by the supplier in cold COX Assay Buffer.

-

Prepare a reaction mixture containing COX Assay Buffer, Heme, and the fluorometric probe.

-

-

Assay Plate Setup:

-

Add 80 µL of the reaction mixture to each well of the 96-well plate.

-

Add 10 µL of the diluted this compound solutions to the test wells.

-

Add 10 µL of the positive control inhibitor to the positive control wells.

-

Add 10 µL of COX Assay Buffer (with the same percentage of DMSO as the inhibitor solutions) to the no-inhibitor control wells.

-

Add 10 µL of the diluted COX enzyme to all wells except the blank (add buffer instead).

-

-

Incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Prepare the arachidonic acid solution according to the supplier's instructions, often involving dilution in buffer.

-

Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.

-

Immediately place the plate in the fluorescence microplate reader and measure the fluorescence kinetically for 5-10 minutes at 37°C.

-

-

Data Analysis:

-

Determine the rate of reaction (change in fluorescence over time) for each well.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (Rate(no inhibitor) - Rate(inhibitor)) / Rate(no inhibitor)

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: Enzyme Immunoassay (EIA) for Prostaglandin E2 (PGE2) Production

This protocol quantifies the amount of PGE2, a major product of the COX pathway, using a competitive EIA.

Materials:

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

-

COX-1 or COX-2 enzyme

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

This compound (test inhibitor)

-

Positive control inhibitor

-

DMSO

-

Hydrochloric Acid (HCl) for reaction termination

-

Prostaglandin E2 EIA Kit (containing PGE2 standard, PGE2 antibody, and PGE2-acetylcholinesterase tracer)

-

96-well plate coated with anti-rabbit IgG

-

Ellman's Reagent

-

Microplate reader (405 nm)

Procedure:

-

Enzymatic Reaction:

-

In separate tubes, add Reaction Buffer, Heme, and the COX enzyme.

-

Add the desired concentrations of this compound (dissolved in DMSO) or vehicle control.

-

Pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid and incubate for a defined time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding HCl.

-

-

EIA for PGE2 Quantification:

-

Follow the instructions provided with the Prostaglandin E2 EIA kit. This typically involves:

-

Adding the reaction samples, PGE2 standards, PGE2 antibody, and PGE2 tracer to the antibody-coated 96-well plate.

-

Incubating the plate (e.g., overnight at 4°C).

-

Washing the plate to remove unbound reagents.

-

Adding Ellman's Reagent to develop the color.

-

Reading the absorbance at 405 nm.

-

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the PGE2 standards.

-

Determine the concentration of PGE2 in each of your reaction samples from the standard curve.

-

Calculate the percent inhibition of PGE2 production for each concentration of this compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for studying the cyclooxygenase pathway. The protocols provided herein offer robust methods for characterizing its inhibitory activity. Researchers should carefully select the assay that best suits their experimental needs and resources. While a general IC50 for cyclooxygenase inhibition by ETYA is established, further investigation is warranted to determine its specific inhibitory profile against COX-1 and COX-2, which will provide a more complete understanding of its mechanism of action.

References

- 1. cis-8,11,14-Eicosatrienoic Acid, 1783-84-2 | BroadPharm [broadpharm.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Differential effects of 2- and 3-series E-prostaglandins on in vitro expansion of Lgr5+ colonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 5. THE BIOSYNTHESIS OF PROSTAGLANDIN E1 STUDIED WITH SPECIFICALLY 3H-LABELLED 8,11,14-EICOSATRIENOIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biochemical Assays Involving 8,11,14-Eicosatriynoic Acid

Introduction

8,11,14-Eicosatriynoic Acid (ETI), a synthetic acetylenic analogue of arachidonic acid, serves as a critical tool in biochemical research. It is a well-characterized inhibitor of prostaglandin and leukotriene biosynthesis.[1][2] ETI primarily targets key enzymes within the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX), making it an invaluable molecule for studying inflammation, platelet aggregation, and other related physiological and pathological processes.[1][3][4] Its triple bond (alkyne) structure also allows its use as a reagent in click chemistry applications.[2][3]

Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

This compound exerts its inhibitory effects by blocking the enzymatic activity of both cyclooxygenase and lipoxygenase pathways. These pathways are responsible for metabolizing arachidonic acid into potent lipid mediators like prostaglandins and leukotrienes, which are heavily involved in inflammatory responses. ETI's structural similarity to arachidonic acid allows it to compete for the active sites of these enzymes.

The diagram below illustrates the central role of COX and LOX enzymes in the arachidonic acid cascade and highlights the points of inhibition by this compound.

Quantitative Inhibitory Data

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the reported IC₅₀ values for ETI against its primary enzyme targets.

| Target Enzyme / Process | Organism / System | IC₅₀ Value (µM) | Reference(s) |

| Cyclooxygenase (COX) | Not specified | 14 | [1][2][3] |

| 5-Lipoxygenase (5-LOX) | Not specified | 25 | [1][2][3] |

| 12-Lipoxygenase (12-LOX) | Human | 0.46 | [1][2][3] |

| Slow-Reacting Substance of Anaphylaxis (SRS-A) Actions | Not specified | 10 | [1][3] |

Experimental Protocols

Protocol 1: Fluorometric Cyclooxygenase (COX) Inhibitor Screening Assay

This protocol provides a method to screen for inhibitors of COX-1 and COX-2 based on the fluorometric detection of Prostaglandin G2 (PGG2), the intermediate product generated by COX activity.

A. Principle

The cyclooxygenase activity is measured by detecting the intermediate PGG2. A specific probe is oxidized during the COX-catalyzed conversion of arachidonic acid, yielding a fluorescent product. The rate of fluorescence increase is directly proportional to COX activity. An inhibitor like ETI will reduce this rate.[5]

B. Materials and Reagents

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Human or Ovine COX-1 and COX-2 enzymes

-

COX Probe (e.g., Ampliflu Red or similar)

-

COX Cofactor (e.g., Hematin)

-

Arachidonic Acid (substrate)

-

This compound (ETI) stock solution (in DMSO or ethanol)

-

Positive Control Inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

96-well solid black microplate

-

Fluorescence microplate reader

C. Assay Protocol

-

Reagent Preparation : Prepare working solutions of all reagents. Dilute ETI and control inhibitors to desired concentrations in Assay Buffer.

-

Plate Setup : Add reagents to a 96-well plate:

-

Inhibitor Wells : 80 µL Assay Buffer, 10 µL of diluted ETI.

-

Positive Control Wells : 90 µL Assay Buffer.

-

Background Wells : 100 µL Assay Buffer.

-

-

Enzyme Addition : Add 10 µL of diluted COX-1 or COX-2 enzyme to the "Inhibitor" and "Positive Control" wells.

-

Pre-incubation : Mix gently and incubate the plate for 10-20 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation : Add 10 µL of Arachidonic Acid solution to all wells to start the reaction.

-

Measurement : Immediately begin measuring fluorescence intensity (Excitation ~535 nm, Emission ~587 nm) in kinetic mode, recording data every minute for 5 to 10 minutes.

D. Data Analysis

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence vs. time plot.

-

Calculate the percent inhibition for each concentration of ETI using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Plot % Inhibition vs. log[ETI concentration] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Fluorometric 5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

This protocol details a method for screening potential 5-LOX inhibitors by measuring the hydroperoxides generated from the enzymatic reaction.

A. Principle

Lipoxygenases convert unsaturated fatty acids like arachidonic acid into hydroperoxides.[6] In this assay, the 5-LOX enzyme converts its substrate into an intermediate that reacts with a specific probe, generating a fluorescent product. The fluorescence intensity is proportional to 5-LOX activity, which is diminished in the presence of an inhibitor like ETI.

B. Materials and Reagents

-

LOX Assay Buffer (e.g., 50 mM Tris, pH 7.4)

-

Recombinant Human 5-LOX Enzyme

-

LOX Substrate (e.g., Arachidonic Acid)

-

Fluorescent Probe

-

This compound (ETI) stock solution

-

Positive Control Inhibitor (e.g., Zileuton)

-

96-well solid black microplate

-

Fluorescence microplate reader

C. Assay Protocol

-

Reagent Preparation : Prepare working solutions of all reagents. Dilute ETI and control inhibitors to desired concentrations in Assay Buffer.

-

Plate Setup :

-

Sample Wells : Add 2-10 µL of diluted ETI.

-

Positive Control Wells : Add vehicle (e.g., DMSO).

-

Background Control Wells : Add Assay Buffer.

-

-

Enzyme Addition : Add 4-8 µL of 5-LOX Enzyme to the Sample and Positive Control wells. Adjust the total volume in all wells to 30 µL with LOX Assay Buffer.

-

Reaction Mix : Prepare a Reaction Mix containing LOX Assay Buffer and the Fluorescent Probe. Add 70 µL of this mix to each well.

-

Reaction Initiation : Immediately prior to measurement, prepare a 1X LOX Substrate solution. Add 2 µL of the 1X Substrate to each well to initiate the reaction.

-

Measurement : Incubate for 5-10 minutes at room temperature, protected from light. Measure fluorescence (Excitation ~500 nm, Emission ~536 nm).

D. Data Analysis

-

Subtract the average fluorescence of the Background Control wells from all other readings.

-

Calculate the percent inhibition for each concentration of ETI using the formula: % Inhibition = [(RFU_control - RFU_inhibitor) / RFU_control] x 100 (where RFU is Relative Fluorescence Units)

-

Plot % Inhibition vs. log[ETI concentration] to determine the IC₅₀ value.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.org]

- 4. bluetigerscientific.com [bluetigerscientific.com]

- 5. AOP-Wiki [aopwiki.org]

- 6. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]

Application Notes and Protocols: Harnessing 8,11,14-Eicosatriynoic Acid for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of an alkyne-modified derivative of 8,11,14-Eicosatriynoic Acid in click chemistry applications. This powerful tool enables the investigation of various biological processes, including fatty acid metabolism, protein acylation, and lipid trafficking.

Introduction to this compound and Click Chemistry

This compound (8,11,14-ETI) is a polyunsaturated fatty acid known for its role as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the biosynthesis of prostaglandins and leukotrienes.[1] By introducing a terminal alkyne group to 8,11,14-ETI, it can be converted into a versatile probe for bioorthogonal click chemistry reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that allows for the covalent ligation of the alkyne-modified fatty acid to a variety of reporter molecules, such as fluorophores or biotin, bearing a complementary azide group.[2][3][4][5] This enables the detection, visualization, and enrichment of molecules and processes involving this specific fatty acid.

The small size of the alkyne tag generally minimizes perturbations to the biological activity of the parent molecule, allowing it to serve as a surrogate for the natural fatty acid in cellular systems.[6] This approach provides a powerful alternative to traditional methods like radioactive labeling for studying the metabolic fate of fatty acids.[7]

Applications in Research and Drug Development

The use of alkyne-modified this compound (hereafter referred to as 8,11,14-ETI-Alkyne) in conjunction with click chemistry opens up several avenues of investigation:

-

Metabolic Labeling and Tracing: 8,11,14-ETI-Alkyne can be metabolically incorporated into cellular lipids, allowing for the tracing of its uptake, trafficking, and incorporation into complex lipids. This is invaluable for studying lipid metabolism in various physiological and pathological states.[8][9]

-

Identification of Protein Acylation: Fatty acylation is a crucial post-translational modification that affects protein localization and function. 8,11,14-ETI-Alkyne can be used to identify proteins that are acylated with this specific fatty acid.[2][3]

-

Enzyme Activity Assays: Alkyne-labeled lipids serve as effective substrates for in vitro enzymatic assays of lipid-modifying enzymes.[10]

-

High-Throughput Screening: The robust and sensitive nature of click chemistry makes it suitable for developing high-throughput screening assays to identify modulators of fatty acid metabolism or protein acylation.

Experimental Protocols

Synthesis of this compound Alkyne (Illustrative)

Protocol 1: Metabolic Labeling of Cells with 8,11,14-ETI-Alkyne

This protocol describes the general procedure for labeling cultured cells with the alkyne-modified fatty acid.

Materials:

-

This compound Alkyne (8,11,14-ETI-Alkyne)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cultured cells of interest

Procedure:

-

Preparation of 8,11,14-ETI-Alkyne-BSA Conjugate:

-

Dissolve 8,11,14-ETI-Alkyne in ethanol or DMSO to prepare a stock solution (e.g., 10 mM).

-

In a sterile tube, add an appropriate volume of the 8,11,14-ETI-Alkyne stock solution to fatty acid-free BSA solution (e.g., 10% w/v in PBS) to achieve the desired final concentration.

-

Incubate at 37°C for 30 minutes to allow for complex formation.

-

-

Cell Labeling:

-

Plate cells at the desired density and allow them to adhere overnight.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh culture medium containing the 8,11,14-ETI-Alkyne-BSA conjugate at the desired final concentration (typically in the range of 10-100 µM).

-

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation.

-

-

Cell Harvesting and Lysis:

-

After incubation, remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping or trypsinization.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

The resulting cell lysate containing the alkyne-labeled biomolecules is now ready for the click chemistry reaction.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol outlines the click chemistry reaction to attach an azide-containing reporter molecule to the alkyne-labeled biomolecules in the cell lysate.

Materials:

-

Cell lysate containing alkyne-labeled biomolecules (from Protocol 1)

-

Azide-reporter molecule (e.g., Azide-Fluorophore, Azide-Biotin)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄) solution

-

Reaction buffer (e.g., PBS)

Procedure:

-

Prepare the Click Chemistry Reaction Mix: In a microcentrifuge tube, prepare the following reaction mix. The final concentrations should be optimized for each application.

-

Cell lysate (containing 50-100 µg of protein)

-

Azide-reporter molecule (e.g., 10-100 µM)

-

TCEP (1 mM)

-

TBTA (100 µM)

-

CuSO₄ (1 mM)

-

Adjust the final volume with reaction buffer.

-

-

Reaction Incubation:

-

Vortex the reaction mixture gently.

-

Incubate at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.

-

-

Sample Preparation for Analysis:

-

Following the click reaction, the sample can be prepared for downstream analysis such as SDS-PAGE, Western blotting, fluorescence microscopy, or mass spectrometry. For protein analysis, add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

| Reagent | Stock Concentration | Final Concentration | Purpose |

| Cell Lysate | - | 50-100 µg protein | Source of alkyne-labeled biomolecules |

| Azide-Reporter | 1-10 mM | 10-100 µM | Detection moiety |

| TCEP | 50 mM | 1 mM | Reducing agent to maintain Cu(I) state |

| TBTA | 2 mM | 100 µM | Ligand to stabilize Cu(I) and improve reaction efficiency |

| CuSO₄ | 50 mM | 1 mM | Copper catalyst precursor |

Table 1: Example Reagent Concentrations for CuAAC Reaction. The optimal concentrations may vary depending on the specific application and should be determined empirically.

Data Presentation

The results from click chemistry experiments can be quantified and presented in various formats. For instance, the incorporation of 8,11,14-ETI-Alkyne into different lipid classes can be analyzed by mass spectrometry and the data summarized in a table.

| Lipid Class | Fold Change (Treated vs. Control) | p-value |

| Phosphatidylcholine (PC) | 2.5 | < 0.01 |

| Phosphatidylethanolamine (PE) | 1.8 | < 0.05 |

| Triacylglycerol (TAG) | 3.2 | < 0.001 |

Table 2: Illustrative Quantitative Data of 8,11,14-ETI-Alkyne Incorporation into Cellular Lipids. This table shows hypothetical data demonstrating the enrichment of the alkyne-labeled fatty acid in different lipid classes after metabolic labeling.

Visualizations

Signaling Pathway

Caption: Metabolic pathway of 8,11,14-ETI-Alkyne.

Experimental Workflow

Caption: Experimental workflow for click chemistry.

Logical Relationship

Caption: Logic of using 8,11,14-ETI in click chemistry.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]

- 3. iris-biotech.de [iris-biotech.de]

- 4. idtdna.com [idtdna.com]

- 5. interchim.fr [interchim.fr]

- 6. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Click-chemistry-based protocol to quantitatively assess fatty acid uptake by Mycobacterium tuberculosis in axenic culture and inside mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click chemistry-based enrichment strategy for tracing cellular fatty acid metabolism by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total synthesis and spectral characterization of 5,8,14-icosatrienoic acid and 5,11,14-icosatrienoic acid and their acetylenic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Fatty Acid Metabolism with 8,11,14-Eicosatriynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,11,14-Eicosatriynoic Acid (ETYA) is a valuable molecular tool for investigating fatty acid metabolism and the roles of eicosanoids in various physiological and pathological processes. As an analogue of arachidonic acid, ETYA acts as an inhibitor of key enzymes in the eicosanoid biosynthesis pathway, including cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This inhibitory action allows researchers to probe the downstream effects of reduced prostaglandin and leukotriene synthesis, making it a critical compound in studies related to inflammation, platelet aggregation, and cell signaling.[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in studying fatty acid metabolism, complete with detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and experimental design. It is important to note that while the user requested information on "Eicosatriynoic Acid," the vast majority of available research pertains to its corresponding fatty acid with double bonds, 8,11,14-Eicosatrienoic Acid, which is more prevalent in biological studies. This document will focus on the inhibitory actions of the "ynoic" form while also referencing the metabolic context of the "enoic" form.

Quantitative Data Summary

The inhibitory potency of this compound against key enzymes in the eicosanoid pathway is summarized below. These values are crucial for determining appropriate experimental concentrations.

| Enzyme Target | IC50 Value (µM) | Organism/System | Reference |

| Cyclooxygenase (COX) | 14 | Bovine Seminal Vesicles | [1] |

| 5-Lipoxygenase (5-LOX) | 25 | Not Specified | [1] |

| 12-Lipoxygenase (12-LOX) | 0.46 | Human Platelets | [1] |

Furthermore, studies have quantified the impact of the related compound, 5,8,11-eicosatrienoic acid, on leukotriene production, demonstrating its conversion to Leukotriene A3 (LTA3).

| Substrate | Concentration (µM) | Product | Amount Produced (nmol) | System | Reference |

| 5,8,11-Eicosatrienoic Acid | 30 | Leukotriene A3 (LTA3) | 6.2 ± 1.1 | Rat Basophilic Leukemia Cell Homogenates | [4][5] |

| Arachidonic Acid | 30 | Leukotriene A4 (LTA4) | 15.5 ± 1.9 | Rat Basophilic Leukemia Cell Homogenates | [4][5] |

Signaling Pathway Inhibition

This compound exerts its effects by competitively inhibiting the enzymes responsible for converting arachidonic acid into pro-inflammatory eicosanoids. The following diagram illustrates this inhibitory action on the cyclooxygenase and lipoxygenase pathways.

Experimental Protocols

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assay

This protocol describes a general method to determine the inhibitory effect of this compound on COX and LOX enzymes.

Experimental Workflow:

Materials:

-

Purified COX-1, COX-2, 5-LOX, or 12-LOX enzyme

-

Arachidonic acid (substrate)

-

This compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl)

-

Detection reagent (specific to the assay method, e.g., ELISA kit for prostaglandins)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve this compound in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution. Prepare serial dilutions to test a range of concentrations.

-

Prepare arachidonic acid solution in assay buffer.

-

Dilute the enzyme to the desired concentration in cold assay buffer.

-

-

Enzyme Inhibition:

-

To a microplate well, add the enzyme solution.

-